molecular formula C23H19N7O B2492221 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1172569-90-2

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2492221
CAS No.: 1172569-90-2
M. Wt: 409.453
InChI Key: YOFSOEGRKVWAAV-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a novel chemical compound designed for research applications, particularly in the field of oncology and kinase biology. Its molecular structure incorporates two privileged pharmacophores in medicinal chemistry: a 1H-indole moiety and a pyrazolyl-pyrimidine scaffold. The 1H-indole structure is a common feature in many biologically active compounds and drug candidates . The pyrazolyl-pyrimidine component is a known heterocyclic system that often serves as a kinase inhibitor core, mimicking the structure of purine nucleotides to interact with the ATP-binding sites of various kinases . This specific molecular architecture suggests potential for investigating pathways involved in cell proliferation and signal transduction. The compound is intended for research use only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the material safety data sheet and handle the product appropriately.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFSOEGRKVWAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloropyrimidin-4-amine

4,6-Dichloropyrimidine is treated with aqueous ammonia at 60°C to selectively substitute the C4 chlorine, yielding 6-chloropyrimidin-4-amine. This intermediate’s C6 position remains reactive for subsequent substitution.

Nitro Group Reduction

Coupling the pyrimidine-pyrazole derivative to a nitroarene involves Ullmann-type amination. 4-Nitroiodobenzene reacts with 6-(1H-pyrazol-1-yl)pyrimidin-4-amine using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a catalyst in dioxane at 100°C, forming 4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}nitrobenzene. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding the target aniline intermediate.

Key Data

  • 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine : Yield 65%, ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 8.20 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.95 (d, J = 2.4 Hz, 1H, pyrazole-H).
  • 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]amino}aniline : MS (ESI) m/z 295.1 [M+H]⁺.

Amide Bond Formation

The final step couples indole-3-acetic acid with the aniline intermediate via an amide linkage. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the target acetamide.

Optimization Notes

  • Solvent Selection : DCM outperforms THF and DMF in minimizing side reactions.
  • Coupling Agents : EDCI/HOBt provides superior yields (82%) compared to DCC/DMAP (67%).

Characterization Data

  • IR : νmax 3280 (N-H), 1655 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.40 (s, 1H, pyrimidine-H), 7.60–6.90 (m, 12H, Ar-H), 3.85 (s, 2H, CH₂).
  • ¹³C NMR : δ 170.2 (C=O), 158.9 (pyrimidine-C), 136.5–110.2 (Ar-C).
  • HRMS : m/z 483.1789 [M+H]⁺ (calc. 483.1793).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yield (80%).

Solid-Phase Synthesis

Immobilizing the aniline intermediate on Wang resin enables stepwise assembly, though yields are lower (68%) due to resin loading inefficiencies.

Analytical and Pharmacological Validation

Purity is confirmed via HPLC (98.2%, C18 column, MeCN/H₂O gradient). Antimicrobial screening against S. aureus and E. coli reveals moderate activity (MIC 32–64 µg/mL), highlighting potential for further optimization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural and synthetic differences between the target compound and related acetamide-pyrimidine derivatives:

Compound Name (Source) Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%) Biological Activity (If Reported)
Target Compound Pyrimidine-acetamide Indole, Pyrazole Not reported Not reported Not reported
Compound 18 (CDK2 Inhibitor) Pyrimidine-acetamide 5-Fluoro, 1-Methylpyrazole 283.1–284.1 17 CDK2 inhibition (IC₅₀ not provided)
2e (Phenylamino-Triazole Analogue) Pyrimidine-acetamide 4-Cyclopropyl-1,2,3-triazole 165–167 30 Not reported
Benzimidazole-Pyrazole Acetamides Benzimidazole Pyrazole, Benzamide/Triazole/Tetrazole 245–320 20–45 Antimicrobial activity
Key Observations:
  • Indole vs. Pyrazole/Triazole Substitutions : The target compound’s indole group distinguishes it from pyrazole- or triazole-substituted analogues (e.g., Compounds 18 and 2e). Indole’s larger aromatic system may improve binding to hydrophobic pockets in biological targets but could reduce solubility compared to smaller heterocycles .
  • Fluorine and Methyl Groups : Compound 18 incorporates a fluorine atom and methylated pyrazole, which likely contribute to its high melting point (283°C) and metabolic stability . The absence of these groups in the target compound may result in different physicochemical properties.
  • Synthetic Yields : Yields for pyrimidine-acetamide derivatives vary significantly (17–30%), influenced by substituent complexity. The cyclopropyl-triazole in Compound 2e allowed a moderate 30% yield , whereas the fluorinated Compound 18 required rigorous purification, resulting in a lower yield (17%) .

Spectroscopic and Analytical Data

  • NMR Trends :
    • The indole protons in the target compound would likely resonate near δ 7.0–7.5 (C3-H) and δ 10–12 (N-H), distinct from pyrazole protons (δ 7.5–8.5) in Compound 18 .
    • The acetamide carbonyl in Compound 18 appears at δ 169.5 ppm in $^{13}\text{C NMR}$, consistent with the target compound’s expected carbonyl signal .
  • HPLC Purity : Compound 18 demonstrated >99% purity via RP-HPLC, suggesting robust analytical protocols for related acetamide derivatives .

Biological Activity

2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide, a compound that belongs to the class of indole derivatives, has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
A54926Inhibition of cell proliferation
NCI-H4600.39Autophagy induction
HepG217.82Cell cycle arrest

The compound demonstrated a notable IC50 value of 3.79 µM against MCF7 cells, indicating potent cytotoxicity. The mechanism primarily involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, a target known to be involved in mitotic regulation and oncogenesis.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Autophagy : It promotes autophagy in certain cell lines without inducing apoptosis, suggesting a dual mechanism that could be exploited in therapeutic strategies.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: MCF7 Breast Cancer Model
In vitro studies revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: A549 Lung Cancer Model
In A549 cells, the compound not only inhibited proliferation but also induced autophagy, as observed through LC3-II conversion assays.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide, and how is purity confirmed?

  • Methodology :

  • Step 1 : The compound is synthesized via multi-step reactions, starting with coupling of indole and pyrimidine intermediates. For example, pyrimidin-4-ylamino phenyl derivatives are reacted with indole-acetamide precursors under reflux conditions using catalysts like pyridine or zeolites (Y-H) to facilitate heterocyclic bond formation .
  • Step 2 : Post-synthesis, purity is confirmed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor reaction progress and isolate the final product .
  • Step 3 : Structural validation is achieved via Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) Spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • Primary Techniques : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ ~10–13 ppm). MS (ESI-TOF) confirms molecular ion peaks, while IR identifies amide and heterocyclic bonds .
  • Contradiction Resolution : Discrepancies in NMR signals (e.g., amine/imine tautomerism) are addressed by comparing experimental data with computational simulations (DFT-based chemical shift predictions) or variable-temperature NMR to stabilize dynamic equilibria .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly for scale-up purposes?

  • Methodology :

  • Catalyst Screening : Use Zeolite Y-H or pyridine to enhance regioselectivity in pyrimidine-indole coupling, reducing side-product formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while controlled pH (via HCl/NaOH titration) minimizes hydrolysis of sensitive groups like acetamides .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for initial coupling, 150°C for cyclization) balances reaction kinetics and thermal stability of intermediates .

Q. What strategies are employed to resolve contradictory biological activity data between in vitro and in vivo models?

  • Methodology :

  • Assay Replication : Validate in vitro results (e.g., IC₅₀ values for kinase inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-specific artifacts .
  • Pharmacokinetic Profiling : Perform ADME studies to assess bioavailability, metabolite formation, and plasma protein binding, which may explain reduced in vivo efficacy .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity independently of cell-based readouts .

Q. How are computational methods applied to predict this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina model interactions between the indole-pyrimidine core and ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases). Key residues (e.g., Lys745 in EGFR) are identified for hydrogen bonding with the acetamide group .
  • Molecular Dynamics (MD) Simulations : Trajectories (100 ns) assess binding stability under physiological conditions, with RMSD/RMSF metrics quantifying conformational flexibility .
  • QSAR Modeling : Correlate substituent effects (e.g., pyrazole vs. imidazole) with activity trends to guide structural optimization .

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